![molecular formula C6H10ClF2NO2 B6269048 rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 1394040-69-7](/img/new.no-structure.jpg)
rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a synthetic compound known for its unique chemical structure and diverse applications in scientific research. The compound belongs to the class of pyrrolidine carboxylic acids, which are significant in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, typically involves the reaction of difluoromethyl-containing reagents with pyrrolidine derivatives. One common approach is through nucleophilic substitution reactions where difluoromethylating agents are introduced to the pyrrolidine ring. Reaction conditions generally involve controlled temperatures and the use of catalysts to enhance yield and purity.
Industrial Production Methods
Industrial production methods emphasize scalability and efficiency. These methods might include continuous flow synthesis, where the reagents are continuously introduced into a reaction chamber, enabling large-scale production. Optimizing reaction conditions such as pressure, temperature, and the concentration of reagents ensures high-quality output.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, undergoes various chemical reactions:
Oxidation: Transforming into different oxidation states, often using strong oxidizing agents.
Reduction: Reduction reactions could produce simpler derivatives, usually under the influence of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where atoms or groups in the molecule are replaced by nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, alkoxides.
Major Products Formed
Major products from these reactions include:
Oxidized derivatives: Altered oxidation states leading to new functional groups.
Reduced derivatives: Simplified molecular structures with reduced oxidation states.
Substituted products: New compounds with replaced atoms or groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents : The compound has shown promise in the development of antiviral drugs. Its structural features allow for modifications that enhance antiviral activity against various viral strains. For instance, studies have indicated its efficacy in inhibiting viral replication by targeting specific viral enzymes.
Neuropharmacology : Research indicates that trans-DFMPCA may influence neurotransmitter systems, particularly those involving GABA receptors. This property suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Synthetic Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its difluoromethyl group is particularly valuable for creating fluorinated derivatives, which are often more biologically active than their non-fluorinated counterparts.
Agricultural Chemistry
Pesticide Development : The unique chemical structure of trans-DFMPCA has led to investigations into its use as a pesticide. Preliminary studies suggest it may exhibit insecticidal properties, potentially offering a new avenue for crop protection.
Data Tables
Application Area | Findings/Notes |
---|---|
Medicinal Chemistry | Potential antiviral activity; impacts on GABA receptors |
Synthetic Chemistry | Useful as a building block for fluorinated compounds |
Agricultural Chemistry | Investigated for insecticidal properties |
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry explored the antiviral effects of trans-DFMPCA derivatives against influenza virus strains. The results demonstrated that specific modifications to the compound enhanced its inhibitory effects on viral replication by up to 70% compared to controls.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the impact of trans-DFMPCA on GABAergic signaling pathways. The findings indicated that the compound could modulate GABA receptor activity, suggesting potential therapeutic applications in anxiety and seizure disorders.
Case Study 3: Agricultural Use
In a preliminary trial reported by an agricultural research institute, trans-DFMPCA was tested for its insecticidal properties against common agricultural pests. Results showed a significant reduction in pest populations, indicating its potential as a novel pesticide.
Mechanism of Action
The mechanism by which rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, exerts its effects involves interactions at the molecular level. It targets specific enzymes and receptors, modulating their activity and influencing biochemical pathways. The difluoromethyl group plays a crucial role in enhancing the compound's binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
When comparing rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, with similar compounds, its unique features stand out:
Difluoromethyl Group: Enhances chemical stability and reactivity compared to compounds lacking this group.
Stereochemistry: The specific configuration (3R,4R) contributes to its unique biological interactions.
Similar Compounds
rac-(3S,4S)-4-(fluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
rac-(3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
These compounds share structural similarities but differ in their substituents and stereochemical configuration, leading to variations in their reactivity and applications.
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Biological Activity
The compound rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Molecular Formula : C7H10ClF2N O2
- Molecular Weight : 201.61 g/mol
- Purity : Typically ≥ 95%
- Physical Form : White to off-white powder
Biological Activity Overview
The biological activity of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride primarily revolves around its role as a modulator of various biological pathways. Its structural features suggest potential interactions with neurotransmitter receptors and enzymes.
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors, particularly those involved in neurological pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound could inhibit enzymes related to metabolic pathways.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride. The following table summarizes key findings from various research articles:
Case Studies
- Pain Management : In a study on pain modulation, rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride showed promise as a TRPV1 antagonist, which could lead to novel analgesic therapies.
- Metabolic Disorders : Another investigation highlighted its potential in treating metabolic disorders through arginase inhibition, which can affect nitrogen metabolism and related pathways.
Properties
CAS No. |
1394040-69-7 |
---|---|
Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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